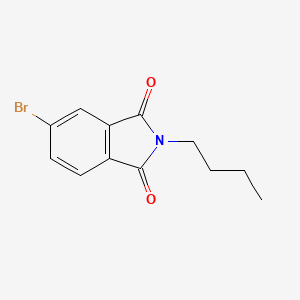
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, also known as BBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in anti-cancer activity is not fully understood, but it has been suggested that 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. In materials science and organic electronics, the mechanism of action of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione as a building block or dopant is based on its ability to form stable and conductive molecular structures.
Biochemical and physiological effects:
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as an anti-cancer agent. However, more research is needed to fully understand the biochemical and physiological effects of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in lab experiments include its ease of synthesis, low toxicity, and potential for various applications. However, the limitations of using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione include its limited solubility in common solvents and its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for research involving 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, including the development of novel anti-cancer drugs based on 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione, the synthesis of novel organic semiconductors and conductive polymers using 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione as a building block or dopant, and the investigation of the biochemical and physiological effects of 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione in living organisms. Additionally, further research is needed to optimize the synthesis and purification methods for 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione and to develop new methods for its characterization and analysis.
In conclusion, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione is a promising chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications, but the current evidence suggests that 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione is a valuable tool for scientific research.
Méthodes De Synthèse
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione can be synthesized through a multistep process involving the reaction of 2-butyl-1H-isoindole-1,3(2H)-dione with bromine. The reaction takes place in the presence of a catalyst, typically copper(II) bromide, and a solvent, such as acetic acid. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has shown promising anti-cancer activity in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. In materials science, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel organic semiconductors with potential applications in electronic devices. In organic electronics, 5-bromo-2-butyl-1H-isoindole-1,3(2H)-dione has been used as a dopant for the synthesis of conductive polymers with improved electrical properties.
Propriétés
IUPAC Name |
5-bromo-2-butylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKTUQINLFZJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5134018.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5134021.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5134026.png)
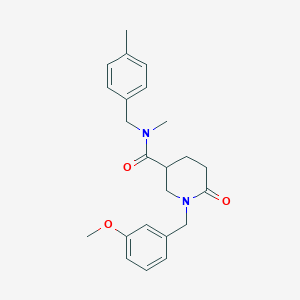
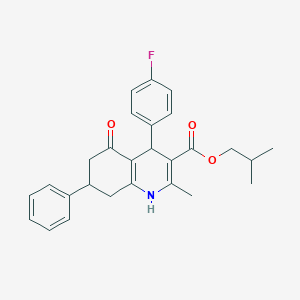
![N-[(dibenzo[b,d]furan-3-ylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5134047.png)
![N,N'-[(3-oxo-2,3-dihydro-1H-isoindole-1,1-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5134049.png)
![N-{[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]methyl}-3,5-dimethoxybenzamide](/img/structure/B5134065.png)
![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)
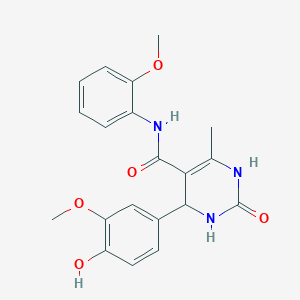
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide](/img/structure/B5134081.png)
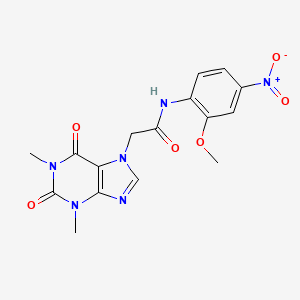
![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)